molecular formula C19H23NO B13818364 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine CAS No. 22606-98-0

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine

Katalognummer: B13818364
CAS-Nummer: 22606-98-0
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: URNXUOFQEARGGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is an organic compound that belongs to the class of azetidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine typically involves the reaction of p-methoxybenzyl chloride with 3,3-dimethyl-2-phenylazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the nucleophilic azetidine attacks the electrophilic carbon of the p-methoxybenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF.

    Substitution: Sodium hydride (NaH) in THF or DMF.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as p-methoxybenzaldehyde.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The p-methoxybenzyl group can stabilize intermediates through resonance and inductive effects, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is unique due to the presence of both the p-methoxybenzyl and dimethylphenyl groups, which confer distinct chemical and physical properties. The p-methoxy group provides additional stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

22606-98-0

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-2-phenylazetidine

InChI

InChI=1S/C19H23NO/c1-19(2)14-20(18(19)16-7-5-4-6-8-16)13-15-9-11-17(21-3)12-10-15/h4-12,18H,13-14H2,1-3H3

InChI-Schlüssel

URNXUOFQEARGGF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C1C2=CC=CC=C2)CC3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.